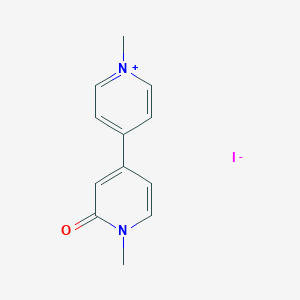
1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paraquat Monopyridone Iodide, also known as 1,2′-Dihydro-1,1′-dimethyl-2′-oxo-4,4′-bipyridinium iodide, is a chemical compound with the molecular formula C12H13IN2O. It is a derivative of paraquat, a widely used herbicide known for its high toxicity and effectiveness in controlling weeds. Paraquat Monopyridone Iodide is primarily used in scientific research and analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paraquat Monopyridone Iodide involves the reaction of paraquat with iodine in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
- Dissolve paraquat in a suitable solvent such as acetonitrile.
- Add iodine to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for a specified period, typically several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of Paraquat Monopyridone Iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Paraquat Monopyridone Iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate and sodium chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of Paraquat Monopyridone Iodide can lead to the formation of dipyridone and other oxidation products.
Reduction: Reduction reactions yield various reduced forms of the compound.
Substitution: Substitution reactions result in the formation of new compounds with different anions or functional groups.
Scientific Research Applications
Paraquat Monopyridone Iodide has several scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential use in biological assays.
Medicine: Research on Paraquat Monopyridone Iodide includes its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: It is used in the development of new herbicides and pesticides, as well as in environmental studies to assess the impact of herbicides on ecosystems
Mechanism of Action
Paraquat Monopyridone Iodide exerts its effects by interfering with cellular processes, particularly those involving electron transport and reactive oxygen species (ROS) production. The compound accepts electrons from photosystem I in plants, leading to the generation of ROS, which cause oxidative stress and damage to cellular components. This mechanism is similar to that of paraquat, making Paraquat Monopyridone Iodide a valuable tool in studying oxidative stress and related cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Paraquat: A widely used herbicide with a similar mechanism of action.
Diquat: Another bipyridyl herbicide with similar chemical properties and applications.
Cyperquat: A less commonly used bipyridyl herbicide.
Diethamquat: A bipyridyl herbicide with similar applications but different chemical structure
Uniqueness
Paraquat Monopyridone Iodide is unique due to its specific chemical structure, which includes an oxo group and an iodide ion. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications. Its ability to generate ROS and induce oxidative stress is particularly useful in studies related to cellular damage and stress responses .
Properties
Molecular Formula |
C12H13IN2O |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one;iodide |
InChI |
InChI=1S/C12H13N2O.HI/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI Key |
FLRZEOCAAYMKNZ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




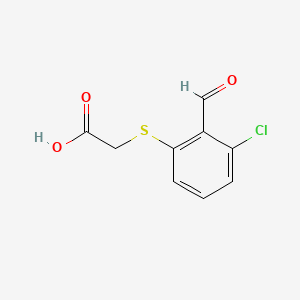
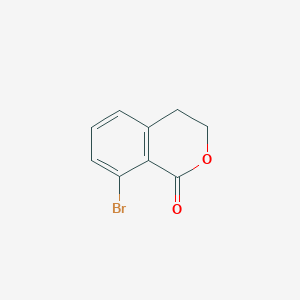
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)

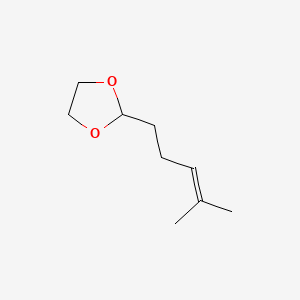
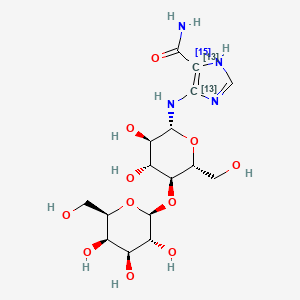
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)


![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
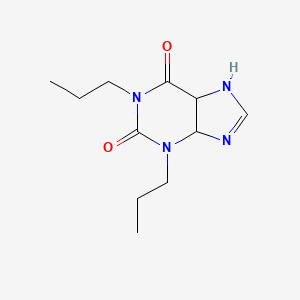
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
